molecular formula C5H5F2N3 B579466 4,6-Difluoro-5-methylpyrimidin-2-amine CAS No. 18260-79-2

4,6-Difluoro-5-methylpyrimidin-2-amine

Cat. No.: B579466
CAS No.: 18260-79-2
M. Wt: 145.113
InChI Key: BAZLUTVHLRHKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Difluoro-5-methylpyrimidin-2-amine is a fluorinated pyrimidine derivative characterized by fluorine substituents at the 4- and 6-positions, a methyl group at the 5-position, and an amine group at the 2-position. Pyrimidine derivatives are critical in medicinal chemistry due to their roles as enzyme inhibitors, antiviral agents, and intermediates in drug synthesis.

Properties

CAS No.

18260-79-2

Molecular Formula

C5H5F2N3

Molecular Weight

145.113

IUPAC Name

4,6-difluoro-5-methylpyrimidin-2-amine

InChI

InChI=1S/C5H5F2N3/c1-2-3(6)9-5(8)10-4(2)7/h1H3,(H2,8,9,10)

InChI Key

BAZLUTVHLRHKST-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N=C1F)N)F

Synonyms

2-Pyrimidinamine, 4,6-difluoro-5-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 4,6-Difluoro-5-methylpyrimidin-2-amine and related compounds:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key References
This compound F (4,6), CH₃ (5), NH₂ (2) Amine, Fluorine, Methyl Not reported Not reported Inferred
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OCH₃ (5) Methoxy, Chlorine Not reported 313–315 K (40–42°C)
2-Methyl-4,6-dichloro-5-aminopyrimidine Cl (4,6), NH₂ (5), CH₃ (2) Amine, Chlorine, Methyl Not reported Not reported
5-Azido-4-(5-bromo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine Br (aryl), N₃ (5), OCH₃ (aryl), Ph (6) Azido, Bromine, Methoxy, Phenyl 426 178

Key Observations :

  • Halogen Effects : Fluorine’s electronegativity and smaller atomic radius compared to chlorine (e.g., in 4,6-Dichloro-5-methoxypyrimidine) may enhance metabolic stability and influence hydrogen-bonding interactions in biological systems .
  • Aromatic vs. Aliphatic Substituents : Compounds like 5-azido-4-(5-bromo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine exhibit bulky aryl groups, which may enhance binding to hydrophobic enzyme pockets but reduce solubility compared to simpler methyl or chloro analogs .

Physicochemical and Crystallographic Properties

  • 4,6-Dichloro-5-methoxypyrimidine: Crystallizes in a monoclinic system with short Cl···N interactions (3.094–3.100 Å), forming a 3D framework. Such interactions are critical for stabilizing crystal structures and may influence dissolution rates .
  • 5-Azido Derivatives : Reported melting points (178–182°C) and molecular weights (426–474 g/mol) suggest moderate thermal stability, likely due to the azido group’s instability at higher temperatures .

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